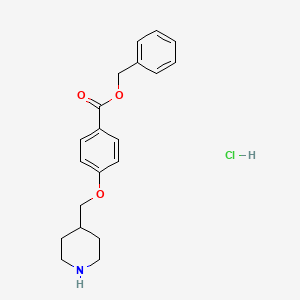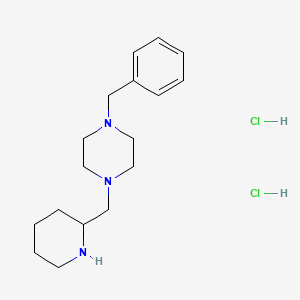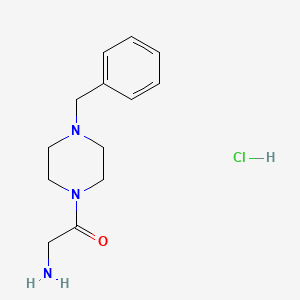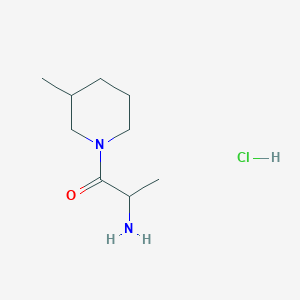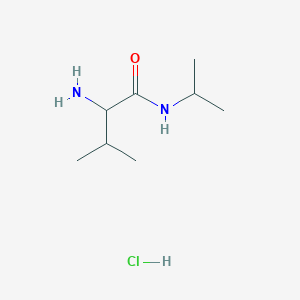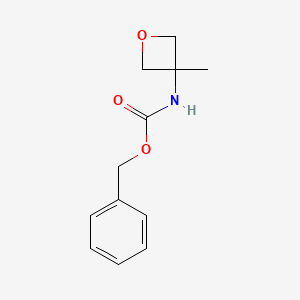methylamine CAS No. 1251354-97-8](/img/structure/B1527494.png)
[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine
Vue d'ensemble
Description
“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is also known by its IUPAC name N-[(2-chloro-4-pyridinyl)methyl]-2-methoxy-N-methylethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 . This codeApplications De Recherche Scientifique
- Application : The compound (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, which is structurally similar to the compound you mentioned, has been studied in the field of crystallography .
- Method : The crystal structure was determined using X-ray diffraction. The crystal was a prism, orange in color, and measured 0.58 × 0.13 × 0.13 mm .
- Results : The crystal structure was successfully determined, and the details were published in the journal Zeitschrift für Kristallographie .
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally related to the compound you mentioned, were synthesized and evaluated for their anti-fibrotic activity .
- Method : The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Crystallography
Medicinal Chemistry
- Application : The compound (2-Chloro-4-pyridinyl)methanol, which is structurally similar to the compound you mentioned, has been used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
- Application : The compound 2-Chloropyridine-4-methanol, which is structurally similar to the compound you mentioned, is used in pharmaceutical manufacturing .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being manufactured .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product .
Chemical Synthesis
Pharmaceutical Manufacturing
- Application : The compound (2-Chloro-4-pyridinyl)methanol, which is structurally similar to the compound you mentioned, has been used in chemical synthesis .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the specific synthesis .
- Application : The compound 2-Chloropyridine-4-methanol, which is structurally similar to the compound you mentioned, is used in pharmaceutical manufacturing .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being manufactured .
- Results : The outcomes obtained would also depend on the specific pharmaceutical product .
Chemical Synthesis
Pharmaceutical Manufacturing
Propriétés
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGDSHSIZBCXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



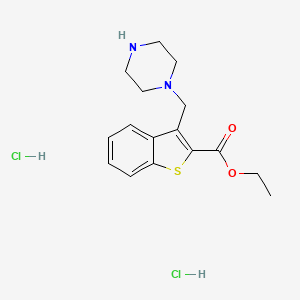
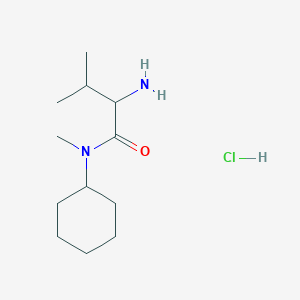
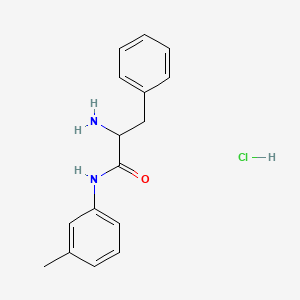
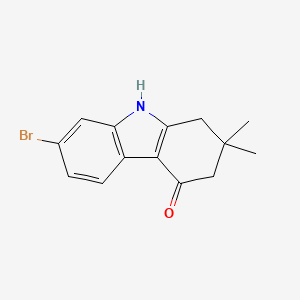
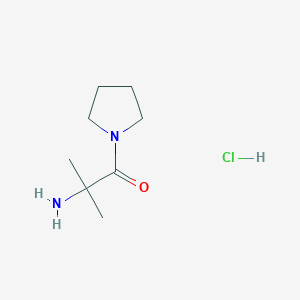
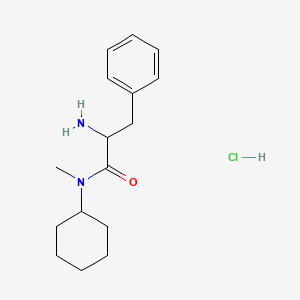
![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
